3,4-difluorobenzaldehyde O-benzoyloxime
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Overview
Description
3,4-Difluorobenzaldehyde O-benzoyloxime: is an organic compound that features a benzaldehyde core substituted with two fluorine atoms at the 3 and 4 positions, and an O-benzoyloxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluorobenzaldehyde O-benzoyloxime typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by benzoylation. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the benzoylation step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzaldehyde O-benzoyloxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorobenzaldehyde O-benzoyloxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-difluorobenzaldehyde O-benzoyloxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoprotein-associated phospholipase A2, an enzyme involved in inflammatory processes. The oxime group is believed to play a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison: 3,4-Difluorobenzaldehyde O-benzoyloxime is unique due to the specific positioning of the fluorine atoms and the presence of the O-benzoyloxime group. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorinated benzaldehydes. For example, the presence of two fluorine atoms in the 3 and 4 positions can significantly influence the electronic properties of the molecule, making it more reactive in certain chemical transformations .
Properties
Molecular Formula |
C14H9F2NO2 |
---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
[(E)-(3,4-difluorophenyl)methylideneamino] benzoate |
InChI |
InChI=1S/C14H9F2NO2/c15-12-7-6-10(8-13(12)16)9-17-19-14(18)11-4-2-1-3-5-11/h1-9H/b17-9+ |
InChI Key |
HOHACQRGFZUDCD-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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